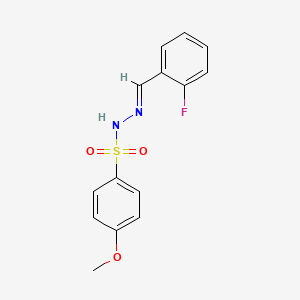

N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide is a compound that likely shares structural similarities with various synthesized hydrazide and Schiff base compounds. These compounds are of interest due to their diverse applications in material science, chemistry, and potential biological activities. Their molecular structure allows for a wide range of chemical reactions and properties, making them valuable for various scientific explorations.

Synthesis Analysis

The synthesis of compounds similar to N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide involves condensation reactions between hydrazides and aldehydes. For instance, hydrazones and Schiff bases are typically synthesized via an acid-catalyzed reaction involving an appropriate hydrazide and aldehyde in a suitable solvent like ethanol under reflux conditions (Alotaibi et al., 2018). These methods can yield high percentages of the desired product, confirming the efficiency of such synthetic routes.

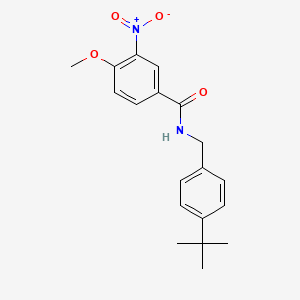

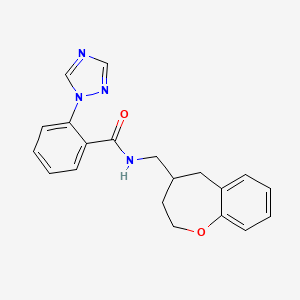

Molecular Structure Analysis

The molecular structure of compounds similar to N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide is often elucidated using a combination of analytical techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy, and X-ray diffraction. These techniques help confirm the molecular configuration, crystal system, and space group of the compounds. For example, Schiff bases can crystallize in various systems with specific unit-cell dimensions, showcasing the diversity in structural configurations (Wei-hua et al., 2006).

科学的研究の応用

Bioactive Properties and Interactions

- Schiff base compounds, including sulfonohydrazide derivatives, have been synthesized and characterized, showing significant biological activities such as antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with salmon sperm DNA. These compounds demonstrated binding propensity towards DNA via intercalation mode of interaction and were effective against alkaline phosphatase enzyme, indicating their potential in therapeutic and diagnostic applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Synthesis and Characterization

- A novel technique for the synthesis of monofluoromethoxy arenes through direct fluorodecarboxylation of carboxylic acids has been developed, using photosensitizers and N-fluorobenzenesulfonimide (NFSI). This method enabled the synthesis of fluoromethyl ethers previously inaccessible, showcasing the versatility of fluorinated compounds in chemical synthesis (Leung & Sammis, 2015).

Sensor Development

- Novel derivatives of N'-(2-fluorobenzylidene)benzenesulfonohydrazide have been synthesized and used for the selective detection of heavy metal ions like mercury (Hg2+), showcasing their potential in environmental monitoring and public health safety. These derivatives were characterized using various spectroscopic techniques and demonstrated enhanced chemical performances as sensitive and selective sensors (Hussain, Rahman, Arshad, & Asiri, 2017).

Structural and Molecular Studies

- The structural elucidation of Schiff bases, including N'-(2-fluorobenzylidene)-4-methoxybenzenesulfonohydrazide derivatives, has been a focus, with studies detailing their crystal structures and antimicrobial activity. These studies provide insights into the molecular design and potential applications of these compounds in developing new antimicrobial agents (Sang, Zhang, Lin, Liu, & Liu, 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(E)-(2-fluorophenyl)methylideneamino]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c1-20-12-6-8-13(9-7-12)21(18,19)17-16-10-11-4-2-3-5-14(11)15/h2-10,17H,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWGPSOGHBGJTG-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)